1-Methyldihydroorotic acid

Beschreibung

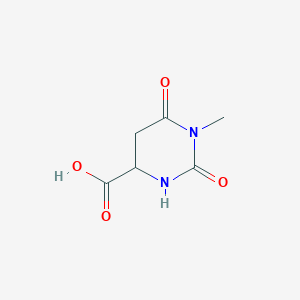

1-Methyldihydroorotic acid (1-methyl-4,5-dihydroorotic acid) is a pyrimidine derivative with the chemical name 1-methyl-1,2,3,4,5,6-hexahydro-2,6-dioxo-4-pyrimidinecarboxylic acid . Structurally, it features a partially saturated pyrimidine ring with a methyl group at the 1-position and a carboxylic acid substituent at the 4-position (Figure 1). . Its synthesis typically involves catalytic hydrogenation or enzymatic reduction of orotic acid derivatives, followed by selective methylation.

Eigenschaften

IUPAC Name |

1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHDGNNXTNENIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone and an amino acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid may involve more scalable and cost-effective methods. These methods could include the use of biocatalysts or enzyme-mediated reactions to achieve high enantioselectivity. Additionally, continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Chemical Reactions of 1-Methyldihydroorotic Acid

This compound participates in various biochemical reactions that are essential for metabolic pathways. Below are key reactions involving this compound:

Oxidation to Orotic Acid

One of the primary reactions of this compound is its oxidation to orotic acid, catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH). This reaction is vital in the de novo pyrimidine biosynthesis pathway and can be summarized as follows:

This reaction occurs in the inner mitochondrial membrane and involves the reduction of flavin mononucleotide (FMN) to dihydroflavin mononucleotide (FMNH2) during the process .

Hydrolysis Reactions

This compound can undergo hydrolysis reactions, producing ureidosuccinic acid and releasing hydrogen ions. The general reaction can be represented as:

Decarboxylation Reactions

Decarboxylation is another significant reaction involving this compound, where it can lose a carboxyl group to form simpler molecules. This reaction typically occurs under specific conditions and may lead to the formation of various derivatives.

Biological Significance

This compound plays a crucial role in cellular metabolism and has been implicated in various biological processes:

-

Nucleotide Biosynthesis : It serves as a precursor in the synthesis of uridine monophosphate, essential for RNA synthesis.

-

Therapeutic Applications : The compound has potential therapeutic uses in treating metabolic disorders and may influence cellular proliferation and differentiation, particularly in rapidly dividing cells like tumors .

Wissenschaftliche Forschungsanwendungen

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the design of enzyme inhibitors.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may bind to active sites or allosteric sites of enzymes, altering their activity and affecting various biochemical pathways. The exact mechanism can vary based on the specific application and the target enzyme.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-methyldihydroorotic acid with structurally and functionally related compounds, focusing on molecular properties, biological activity, and applications.

Structural and Physicochemical Comparison

*Rabeprazole Related Compound A: Sodium salt of 1-(1H-benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Key Observations :

- Rabeprazole Related Compound A shares a dihydropyridine core but incorporates a benzimidazole moiety, shifting its application from CNS disorders to gastric acid suppression .

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a simpler structure but lower solubility, limiting its direct therapeutic use .

Biologische Aktivität

1-Methyldihydroorotic acid (1-MDHOA) is a compound of significant interest due to its biological activities, particularly in the context of metabolic regulation, neuroprotection, and potential therapeutic applications. This article explores the biological activity of 1-MDHOA, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

1-MDHOA is a derivative of dihydroorotic acid, which is a key intermediate in the biosynthesis of pyrimidines. Its structural formula is represented as follows:

This compound exhibits unique properties that contribute to its biological functions.

The primary mechanism through which 1-MDHOA exerts its effects involves inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH leads to reduced proliferation of rapidly dividing cells, making it a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases.

1. Antitumor Activity

Research has demonstrated that 1-MDHOA exhibits antitumor properties by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines revealed that 1-MDHOA significantly reduced cell viability and induced apoptotic markers.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 12.5 | Yes |

| NCI-H460 | 15.0 | Yes |

| MGC-803 | 10.0 | Yes |

These findings suggest that 1-MDHOA may serve as a potential chemotherapeutic agent.

2. Neuroprotective Effects

1-MDHOA has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). By inhibiting DHODH, it reduces oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

- Case Study : In a murine model of ALS, administration of 1-MDHOA resulted in delayed onset of symptoms and prolonged survival compared to control groups. The mechanism was attributed to decreased levels of reactive oxygen species (ROS) and improved mitochondrial function.

3. Antioxidant Activity

The antioxidant properties of 1-MDHOA have also been evaluated. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.0 |

The antioxidant activity contributes to its protective effects against cellular damage in various biological systems.

Summary of Findings

The biological activity of this compound encompasses several key areas:

- Antitumor Activity : Induces apoptosis in cancer cell lines.

- Neuroprotection : Protects neuronal cells from oxidative stress and inflammation.

- Antioxidant Activity : Scavenges free radicals effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.